What is the chemical structure and formula of 3-Butyl-2,5-dimethylpyrazine
What is the chemical structure and formula of 3-Butyl-2,5-dimethylpyrazine
An In-Depth Technical Guide to 3-Butyl-2,5-dimethylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold and its Significance
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and widely utilized across various scientific disciplines. Formed naturally during Maillard reactions and other biosynthetic pathways, they are renowned as potent flavor and aroma constituents in a vast array of foods, including coffee, roasted nuts, and cocoa. Beyond their sensory significance, the pyrazine ring is recognized in medicinal chemistry as a "privileged scaffold." Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have led to its incorporation into numerous clinically significant therapeutic agents. This guide provides a detailed technical overview of a specific alkylpyrazine, 3-Butyl-2,5-dimethylpyrazine, focusing on its chemical identity, synthesis, analytical characterization, and the broader context of its potential biological relevance for professionals in research and drug development.
Chemical Structure and Identity
3-Butyl-2,5-dimethylpyrazine is a tri-substituted pyrazine featuring a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The ring is substituted with two methyl groups at the 2- and 5-positions and a butyl group at the 3-position.
| Identifier | Value | Source |
| IUPAC Name | 3-butyl-2,5-dimethylpyrazine | |
| CAS Number | 40790-29-2 | |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| Synonyms | 2,5-Dimethyl-3-butylpyrazine |
Physicochemical Properties and Isomeric Considerations
Physicochemical Data
Precise experimental data for the physicochemical properties of 3-Butyl-2,5-dimethylpyrazine are not extensively documented in publicly available literature. However, properties can be estimated based on its structure and data from related isomers. It is expected to be a liquid at room temperature with low solubility in water and good solubility in organic solvents.
| Property | Value | Notes |
| Boiling Point | 229-230 °C (est.) | This is the experimental boiling point for the isomer 2-butyl-3,5-dimethyl pyrazine and should be used only as an approximation.[1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar alkylpyrazines. |
| Odor | Earthy, nutty, roasted | Inferred from similar alkylpyrazines. |
The Challenge of Isomer Identification
A critical aspect of pyrazine chemistry is the difficulty in distinguishing between positional isomers. Compounds like 3-Butyl-2,5-dimethylpyrazine, 2-Butyl-3,5-dimethylpyrazine, and 2-Butyl-3,6-dimethylpyrazine have identical molecular weights and often produce very similar mass spectra due to analogous fragmentation patterns. This similarity has led to misidentifications in published literature.
Causality: The primary fragmentation mechanism for alkylpyrazines under Electron Ionization (EI) is benzylic cleavage, where the alkyl chain breaks at the carbon adjacent to the aromatic ring. For different butyl-dimethylpyrazine isomers, this often results in the same major fragments, making unambiguous identification by mass spectrometry alone unreliable.
Self-Validating System: To ensure accurate identification, a multi-faceted approach is required. The gold standard involves combining mass spectrometry data with gas chromatographic retention indices (RI) on multiple columns with different polarities. The unique RI value for a specific isomer on a given stationary phase provides the necessary orthogonal data for confident identification.
Synthesis of 3-Alkyl-2,5-dimethylpyrazines
Experimental Protocol: Dehydrogenative Coupling
This protocol describes a general method applicable for the synthesis of 2,5-dialkyl-substituted pyrazines, which can be adapted for the target molecule by selecting the appropriate amino alcohol precursor.
Objective: To synthesize a 2,5-disubstituted pyrazine via the self-coupling of a β-amino alcohol.
Materials:
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β-amino alcohol (e.g., 1-aminohexan-2-ol for synthesis of 2,5-dibutylpyrazine)
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Manganese Pincer Catalyst (e.g., Mn-PNP complex) (2 mol%)
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Potassium Hydride (KH) or other suitable base (3 mol%)
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Anhydrous Toluene
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Schlenk flask and manifold for inert atmosphere operations
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Magnetic stirrer and heating plate
Methodology:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the manganese catalyst (2 mol%) and potassium hydride (3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene, followed by the β-amino alcohol substrate (1.0 eq).
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Reaction Conditions: Seal the flask and heat the mixture to 150 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by taking aliquots (under inert conditions) and analyzing them by GC-MS. The reaction typically runs for 24-48 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully by the slow addition of water.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure pyrazine derivative.
Synthetic Workflow Diagram
Caption: General workflow for the manganese-catalyzed synthesis of pyrazines.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-Butyl-2,5-dimethylpyrazine.
Mass Spectrometry
The Electron Ionization (EI) mass spectrum of 3-Butyl-2,5-dimethylpyrazine is available in the NIST spectral library.[3] The spectrum is characterized by a molecular ion peak (M⁺) at m/z 164. The most abundant fragment ion typically results from the loss of a propyl radical (C₃H₇•) from the butyl side chain via McLafferty rearrangement or benzylic cleavage, leading to a prominent peak at m/z 121.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify 3-Butyl-2,5-dimethylpyrazine in a sample matrix.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
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Mass Spectrometer (e.g., Quadrupole or Ion Trap)
-
Capillary GC column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
Methodology:
-
Sample Preparation:
-
Liquid Samples: Perform a liquid-liquid extraction (LLE) using a non-polar solvent like dichloromethane or hexane.
-
Solid Samples: Use headspace solid-phase microextraction (HS-SPME) for volatile analysis. Place the sample in a sealed vial, heat gently (e.g., 60 °C) to allow volatiles to enter the headspace, and expose an SPME fiber to adsorb the analytes.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at 10 °C/min.
-
Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Acquisition: Full Scan mode for identification. For quantification, Selected Ion Monitoring (SIM) of key ions (e.g., m/z 164, 121) can be used for enhanced sensitivity.
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Analytical Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of pyrazines.
Biological Activity and Relevance in Drug Discovery
While no specific pharmacological studies have been published for 3-Butyl-2,5-dimethylpyrazine itself, the broader pyrazine family is of immense interest to drug development professionals. The pyrazine ring is a key structural motif in several approved drugs and experimental therapies.
Expertise & Experience: The value of the pyrazine scaffold lies in its bioisosteric relationship with other aromatic systems and its ability to modulate physicochemical properties. As a weak base, the pyrazine ring is typically not fully protonated at physiological pH, yet the nitrogen atoms can act as crucial hydrogen bond acceptors, interacting with biological targets like enzyme active sites and receptors. This property is exploited by medicinal chemists to fine-tune target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Reported Activities of Pyrazine Derivatives:
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Anticancer: Derivatives have shown activity as kinase inhibitors and agents that disrupt key signaling pathways in cancer cells.[4]
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Antitubercular: The drug Pyrazinamide is a cornerstone of tuberculosis treatment.
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Anti-inflammatory: Certain pyrazine compounds have demonstrated potent anti-inflammatory effects.
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Antimicrobial: The scaffold is present in molecules with activity against various bacterial and fungal strains.[4]
Caption: The pyrazine scaffold serves as a versatile starting point for developing diverse therapeutics.
Safety and Toxicology
Trustworthiness: A thorough search of chemical safety databases did not yield a specific Safety Data Sheet (SDS) or comprehensive toxicological data for 3-Butyl-2,5-dimethylpyrazine (CAS 40790-29-2). In the absence of specific data, a precautionary approach must be taken, assuming a hazard profile similar to related, well-characterized alkylpyrazines.
General Handling Precautions (based on related compounds):
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Hazard Class: Likely classified as a combustible liquid.[5][6]
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Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE):
-
Handling: Use in a well-ventilated area or fume hood.
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.
-
Self-Validating System: Given the lack of specific data, any experimental work with this compound must include a risk assessment that assumes these potential hazards. All handling should be performed by trained personnel in a controlled laboratory environment.
References
-
Milthorp, G., & Milthorp, P. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3432. [Link]
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The Good Scents Company. (n.d.). 2-butyl-3,5-dimethyl pyrazine. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 3-butyl-2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Sharefkin, D. M., & Spoerri, P. E. (1951). Syntheses in the Pyrazine Series; Synthesis of 2,5-Diaminopyrazine. Journal of the American Chemical Society, 73(4), 1637–1638. [Link]
-
Ong, M. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Das, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 8928–8933. [Link]
-
M&U International. (n.d.). Material Safety Data Sheet - 2,3-DIMETHYL-5-SEC-BUTYL PYRAZINE. Retrieved from [Link]
Sources
- 1. 2-butyl-3,5-dimethyl pyrazine, 50888-63-6 [thegoodscentscompany.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine, 3-butyl-2,5-dimethyl- [webbook.nist.gov]
- 4. 2,5-Dimethyl pyrazine(123-32-0) 13C NMR spectrum [chemicalbook.com]
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